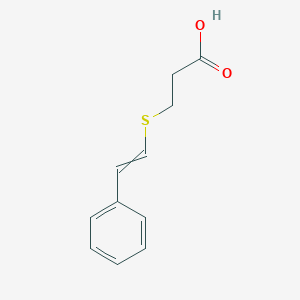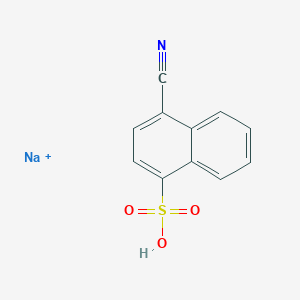
4-Cyanonaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanonaphthalene-1-sulfonic acid: is an organic compound with the molecular formula C₁₀H₇NO₃S It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the cyano group. One common method includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalene-1-sulfonic acid.
Nitration and Reduction: The sulfonated naphthalene undergoes nitration to form 4-nitronaphthalene-1-sulfonic acid, which is then reduced to 4-aminonaphthalene-1-sulfonic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanonaphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 4-Aminonaphthalene-1-sulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanonaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanonaphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites, while the cyano group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .
Comparison with Similar Compounds
4-Aminonaphthalene-1-sulfonic acid: Similar structure but with an amino group instead of a cyano group.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group, used in fluorescence studies.
Naphthalene-1-sulfonic acid: Lacks the cyano group, used as a precursor in various syntheses.
Properties
CAS No. |
93113-63-4 |
|---|---|
Molecular Formula |
C11H7NNaO3S+ |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
sodium;4-cyanonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H7NO3S.Na/c12-7-8-5-6-11(16(13,14)15)10-4-2-1-3-9(8)10;/h1-6H,(H,13,14,15);/q;+1 |
InChI Key |
FMDVEKLYOHEGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


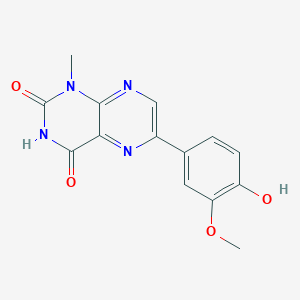
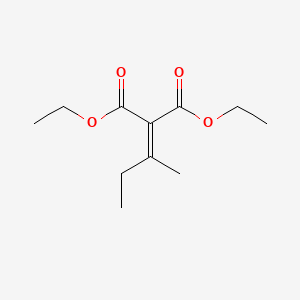
![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
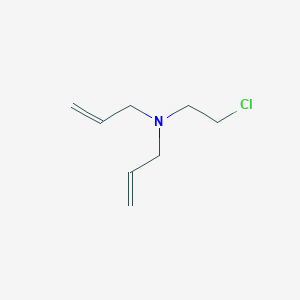
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
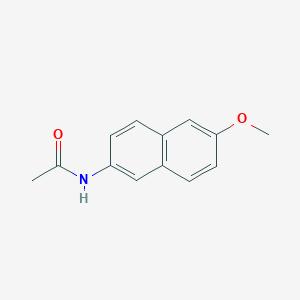
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

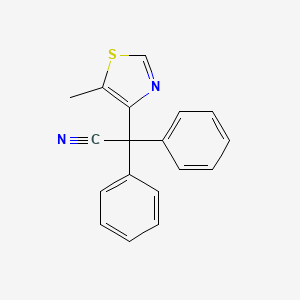
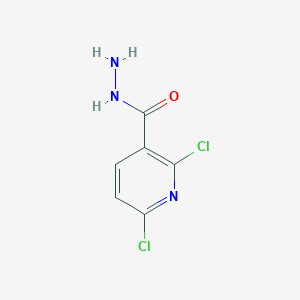
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

